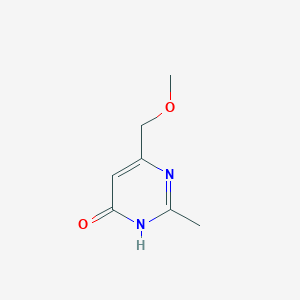

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Description

BenchChem offers high-quality 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJBACRSCZJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. Due to their inherent ability to participate in hydrogen bonding and other molecular interactions, pyrimidine derivatives have been a cornerstone in the development of a wide range of therapeutics. Their applications span from antiviral and anticancer agents to cardiovascular and central nervous system drugs. This guide focuses on a specific, highly functionalized pyrimidine derivative, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a key intermediate in the synthesis of modern pharmaceuticals. We will delve into its synthesis, physicochemical properties, and role in drug development, providing a comprehensive resource for researchers in the field.

Part 1: Strategic Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The most prevalent and efficient method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with an amidine. This classical approach, known as the Pinner synthesis, provides a versatile and reliable route to a wide variety of substituted pyrimidines.

The Core Reaction: Condensation of a β-Ketoester with Acetamidine

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is achieved through the cyclocondensation reaction between a 4-methoxy-substituted β-ketoester, such as methyl 4-methoxyacetoacetate, and acetamidine. The reaction is typically carried out in the presence of a strong base, like sodium methoxide, in an alcoholic solvent.

The rationale for this choice of reactants is rooted in their chemical reactivity. The β-ketoester provides the C-C-C backbone of the pyrimidine ring, while acetamidine supplies the N-C-N fragment. The methoxymethyl group at the 6-position of the final product originates from the methoxy group at the 4-position of the acetoacetate starting material.

Detailed Experimental Protocol

The following protocol is a representative procedure based on analogous pyrimidine syntheses found in the patent literature for related compounds.[1]

Materials:

-

Methyl 4-methoxyacetoacetate

-

Acetamidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (4M)

-

Water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve sodium methoxide in methanol under ice bath cooling.

-

Addition of Reactants: To the cooled solution, add methyl 4-methoxyacetoacetate followed by acetamidine hydrochloride.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours. The solution will typically become a creamy white suspension.

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Work-up: Dissolve the resulting residue in water.

-

Precipitation: Cool the aqueous solution to 0 °C and adjust the pH to 1-2 by the slow addition of 4M hydrochloric acid. A white solid should precipitate.

-

Isolation and Purification: Stir the suspension at 0 °C for 3-5 hours to ensure complete crystallization. Collect the solid by suction filtration, wash with cold water and then cold methanol, and dry to obtain the final product, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Part 2: Physicochemical and Spectroscopic Properties

The precise characterization of a chemical compound is crucial for its use in further synthetic steps and for regulatory purposes. While specific experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.

Physicochemical Properties

| Property | Estimated Value/Observation | Rationale/Reference |

| Molecular Formula | C7H10N2O2 | Based on chemical structure. |

| Molecular Weight | 154.17 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for pyrimidine derivatives.[1] |

| Melting Point | ~195 °C | Based on the melting point of the structurally similar 4-hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine.[2] |

| Boiling Point | ~286.6 °C | Based on the boiling point of 4-hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine.[2] |

| Solubility | Likely soluble in polar organic solvents like methanol and DMSO. | Pyrimidine derivatives often exhibit this solubility profile. |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

Methyl Protons (-CH3): A singlet around δ 2.2-2.5 ppm.

-

Methoxymethyl Protons (-OCH3): A singlet around δ 3.3-3.5 ppm.

-

Methoxymethyl Protons (-CH2-): A singlet around δ 4.2-4.5 ppm.

-

Pyrimidine Ring Proton (-CH=): A singlet around δ 6.0-6.5 ppm.

-

Hydroxy Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

13C NMR Spectroscopy:

The carbon NMR will provide information on the carbon skeleton.

-

Methyl Carbon (-CH3): A signal around δ 20-25 ppm.

-

Methoxymethyl Carbon (-OCH3): A signal around δ 58-62 ppm.

-

Methoxymethyl Carbon (-CH2-): A signal around δ 70-75 ppm.

-

Pyrimidine Ring Carbons: Several signals in the aromatic region (δ 100-170 ppm), with the carbonyl-like carbon (C4) appearing at the lower field.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl group.

-

C-H Stretch: Bands in the 2850-3000 cm-1 region for the aliphatic C-H bonds.

-

C=O/C=N Stretch: Strong absorption bands in the 1600-1700 cm-1 region, characteristic of the pyrimidine ring.

-

C-O Stretch: A strong band in the 1000-1300 cm-1 region, corresponding to the ether linkage in the methoxymethyl group.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxymethyl group or other small fragments.

Part 3: Application in Drug Development - A Key Intermediate for Antivirals

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a valuable building block in the synthesis of complex pharmaceutical agents, particularly in the field of antiviral therapies. Its functional groups—the hydroxyl, methoxymethyl, and methyl groups on the pyrimidine core—provide multiple points for further chemical modification, allowing for the construction of diverse molecular architectures.

Role in the Synthesis of Doravirine (MK-1439)

One of the most significant applications of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is as a key intermediate in the synthesis of Doravirine (formerly known as MK-1439).[3][4] Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] The synthesis of the core pyridone fragment of Doravirine often starts from a highly substituted pyrimidine.

The general synthetic strategy involves the transformation of the 4-hydroxy group of the pyrimidine into other functional groups, which then allows for the coupling with other fragments to build the final, complex drug molecule.

The methoxymethyl group at the 6-position is a crucial feature that is often carried through several synthetic steps and is present in the final drug structure or a closely related intermediate. The expertise in handling and modifying such pyrimidine intermediates is therefore of high value to medicinal chemists and process development scientists.

Conclusion: A Versatile Building Block for Modern Medicine

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, while a relatively simple molecule, represents a critical nexus of synthetic strategy and pharmaceutical application. Its efficient synthesis from readily available starting materials, combined with its versatile functional groups, makes it an invaluable intermediate for the construction of complex, life-saving drugs like Doravirine. A thorough understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and professionals aiming to innovate in the field of drug discovery and development. The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of new therapeutic agents, with compounds like 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine playing a central role in their creation.

References

- EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents. (URL: https://patents.google.

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (URL: https://patents.google.

- 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/587236)

- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: https://www.impactfactor.org/IJPQA/11/IJPQA,Vol11,issue1,Article8.pdf)

- 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/535905)

- CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents. (URL: https://patents.google.

- Highly efficient synthesis of HIV NNRTI doravirine - ResearchGate. (URL: https://www.researchgate.net/publication/273323068_Highly_efficient_synthesis_of_HIV_NNRTI_doravirine)

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (URL: https://www.tsijournals.com/articles/some-interesting-1h-nmr-features-of-ortho-substituted-n-methoxyn-methyl-benzamides.pdf)

- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. (URL: https://www.researchgate.net/publication/354854581_Synthesis_and_Identification_of_Heterocyclic_Derivative_from_2-amino-4-hydroxy-6-methyl_pyrimidine_and_Study_their_Biological_Activity)

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: https://www.researchgate.

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (URL: https://patents.google.

- 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. (URL: https://www.chemicalbook.com/spectrum/767-16-8_13CNMR.htm)

- 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2 • ChemWhat | Database of Chemicals & Biologicals. (URL: https://www.chemwhat.com/4-hydroxy-6-methoxymethyl-2-methylpyrimidine-cas-38249-50-2/)

- 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/135470126)

- CAS 68087-13-8 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine - Alfa Chemistry. (URL: https://www.alfa-chemistry.com/cas_68087-13-8.htm)

- Highly efficient synthesis of HIV NNRTI doravirine - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/25751537/)

- Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives - ResearchGate. (URL: https://www.researchgate.

- Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem. (URL: https://www.benchchem.com/synthesis-route/B160893)

- GNPS Library Spectrum CCMSLIB00000848397. (URL: https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848397)

- OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. (URL: https://www.researchgate.net/publication/343468085_OPTIMIZATION_OF_SYNTHESIS_PARAMETERS_AND_CHARACTERIZATION_OF_46-DIHYDROXY-2-METHYL_PYRIMIDINE)

- 4,6-Dihydroxy-2-methylpyrimidine - bayvillechemical.net. (URL: https://www.bayvillechemical.net/46-dihydroxy-2-methylpyrimidine.html)

- 4,6-Dihydroxy-2-methylpyrimidine - Chem-Impex. (URL: https://www.chemimpex.com/products/4-6-dihydroxy-2-methylpyrimidine-cas-40497-30-1)

- CN114349690B - Synthesis method of doravirine intermediate - Google Patents. (URL: https://patents.google.

- Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/12744607/)

- Discovery of MK-1439, an orally bioavailable non-nucleoside reverse transcriptase inhibitor potent against a wide range of resistant mutant HIV viruses - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/24412110/)

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: https://www.researchgate.net/publication/386616016_Exploring_47-Disubstituted_Pyrimido45-dpyrimidines_as_Antiviral_and_Anticancer_Agents)

- Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals. (URL: https://www.tsijournals.

- 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/1586118/)

- (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (URL: https://www.researchgate.net/publication/230819266_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds)

- Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide - Benchchem. (URL: https://www.benchchem.com/uploads/product-documents/B160893_Solubility_Profile.pdf)

- CN114349690A - Synthesis method of dorawirin intermediate - Google Patents. (URL: https://patents.google.

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem. (URL: https://www.benchchem.com/uploads/product-documents/B158498_NMR_Analysis.pdf)

- 6-(METHOXYMETHYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-OL | CAS 68087-13-8. (URL: https://www.molbase.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: https://www.researchgate.net/publication/231666870_1H_and_13C_NMR_study_of_the_pyrazolo15-apyrimidine_system)

- Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5 - ResearchGate. (URL: https://www.researchgate.net/publication/384752601_Experimental_and_calculated_FTIR_spectra_of_E-4-2-hydroxy-35-diiodobenzylideneamino-N-pyrimidine-2-yl_benzene_sulfonamide)

- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents. (URL: https://patents.google.

- FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride - ResearchGate. (URL: https://www.researchgate.net/publication/281144898_FTIR_spectroscopic_study_of_2-hydroxy-4-methyl_pyrimidine_hydrochloride)

- FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (URL: https://www.researchgate.net/publication/292144701_FTIR_FT-RAMAN_AB_INITIO_and_DFT_studies_on_2-Methoxy-6-Methyl_Pyridine)

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. (URL: https://www.tsijournals.com/articles/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-potential-precursor-in-pharmaceutical-and-explosive-industries.pdf)

- Preparation of the Key Dolutegravir Intermediate via MgBr 2 -Promoted Cyclization - MDPI. (URL: https://www.mdpi.com/1422-8599/2019/3/23)

- N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-hydroxy-6-methylpyrimidin-2-yl_acetamide)

Sources

- 1. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of MK-1439, an orally bioavailable non-nucleoside reverse transcriptase inhibitor potent against a wide range of resistant mutant HIV viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS No. 38249-50-2)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information and extrapolates potential properties and applications from closely related, well-characterized pyrimidine derivatives. All inferred information should be treated as hypothetical and validated experimentally.

The CAS number for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is 38249-50-2.[1][2] This technical guide aims to provide a comprehensive overview of this compound, addressing its core properties, potential synthesis strategies, and applications, with a particular focus on its relevance to researchers and professionals in drug development. Given the limited direct literature on this specific molecule, this guide will also draw upon data from structurally similar pyrimidine derivatives to infer potential characteristics and guide future research.

Part 1: Core Chemical Identity and Properties

Chemical Structure and Identifiers

-

Systematic Name: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

-

CAS Number: 38249-50-2

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

-

InChI Key: (Not explicitly found, but can be generated from the structure)

-

SMILES: COc1cc(nc(n1)C)O

Structural Diagram:

Caption: Chemical structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Notes and Comparative Compounds |

| Melting Point | Likely >200 °C | 4,6-Dihydroxy-2-methylpyrimidine has a melting point of >300 °C. The methoxymethyl group may slightly lower the melting point compared to a second hydroxyl group. |

| Boiling Point | >300 °C at 760 mmHg | Pyrimidine derivatives often have high boiling points due to their polar nature and potential for hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The hydroxyl group will contribute to some water solubility, while the methyl and methoxymethyl groups will increase solubility in organic solvents. |

| pKa | Estimated around 8-9 for the hydroxyl group | The pyrimidine ring is electron-withdrawing, which will influence the acidity of the hydroxyl group. |

| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of similar pyrimidine compounds.[3] |

Part 2: Synthesis and Reactivity

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic route for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be devised based on established pyrimidine synthesis methodologies, primarily the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

Retrosynthetic Diagram:

Caption: Retrosynthetic analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Proposed Experimental Protocol: Synthesis via Condensation

This protocol is a hypothetical procedure based on the synthesis of similar pyrimidine derivatives.[4]

Step 1: Preparation of the β-Ketoester (Ethyl 4-methoxy-3-oxobutanoate)

-

This intermediate can be synthesized via a Claisen condensation of methoxyacetone with diethyl carbonate in the presence of a strong base like sodium ethoxide.

Step 2: Condensation with Acetamidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride and ethyl 4-methoxy-3-oxobutanoate.

-

Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

-

Isolation and Purification: The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Chemical Reactivity

The reactivity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is dictated by its functional groups:

-

Hydroxyl Group: Can undergo O-alkylation, O-acylation, and conversion to a leaving group (e.g., by chlorination with POCl₃) for further nucleophilic substitution.

-

Pyrimidine Ring: The ring nitrogen atoms can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally deactivated.

-

Methoxymethyl Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Part 3: Potential Applications in Drug Discovery and Development

While specific applications for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine are not well-documented, the pyrimidine scaffold is a cornerstone in medicinal chemistry. Pyrimidine derivatives are known to possess a wide range of biological activities.

As a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common feature in many approved kinase inhibitors. The functional groups on 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine offer handles for chemical modification to explore structure-activity relationships (SAR) against various kinases.

As an Intermediate for Bioactive Molecules

The hydroxyl group can be converted to other functionalities, making this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, related dihydroxypyrimidines are precursors in the synthesis of certain pharmaceuticals.[5]

Logical Workflow for a Medicinal Chemistry Campaign:

Caption: A potential workflow for utilizing 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in a drug discovery program.

Part 4: Spectroscopic Characterization (Predicted)

No experimental spectra for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine were found. The following are predicted key spectroscopic features based on its structure.

¹H NMR (Proton NMR)

-

~2.4-2.6 ppm (singlet, 3H): Methyl protons at the 2-position.

-

~3.4-3.6 ppm (singlet, 3H): Methoxy protons.

-

~4.5-4.7 ppm (singlet, 2H): Methylene protons of the methoxymethyl group.

-

~6.0-6.2 ppm (singlet, 1H): Aromatic proton at the 5-position.

-

Broad singlet (variable, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (Carbon NMR)

-

~20-25 ppm: Methyl carbon at the 2-position.

-

~58-62 ppm: Methoxy carbon.

-

~70-75 ppm: Methylene carbon of the methoxymethyl group.

-

~100-105 ppm: Aromatic CH carbon at the 5-position.

-

~160-170 ppm (multiple peaks): Aromatic carbons attached to heteroatoms (C4, C6, and C2).

IR (Infrared) Spectroscopy

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2900-3000 cm⁻¹: C-H stretching of methyl and methylene groups.

-

~1600-1650 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

-

~1100-1200 cm⁻¹: C-O stretching of the ether and hydroxyl groups.

References

- Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. (n.d.). In-depth article on a related pyrimidine derivative.

- 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2 • ChemWhat. (n.d.). ChemWhat Database.

- 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine | CAS 68087-13-8. (n.d.). Chemical Supplier Information.

- Heterocyclic compound 25 page - ChemicalBook. (n.d.). ChemicalBook Database.

- 4,6-Dihydroxy-2-methylpyrimidine 97 40497-30-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich Product Page.

- 4-Hydroxy-2-methyl-6-phenylpyrimidine | CAS 62260-39-3 | SCBT. (n.d.). Santa Cruz Biotechnology Product Page.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.

- 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- 4,6-Dihydroxy-2-methylpyrimidine - bayvillechemical.net. (n.d.). Bayville Chemical Supply Company Inc.

- CAS 38249-50-2 | 4-HYDROXY-6-METHOXYMETHYL-2... (n.d.). Chemical Supplier Information.

- Page 21-2012501 to 2030000 - Cas List Page - CMO,CDMO... (n.d.). Howei Pharm.

- 543 | Sigma-Aldrich. (n.d.). Sigma-Aldrich Product Page.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (n.d.). TSI Journals.

- 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem. (n.d.). PubChem Database.

- Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries | Request PDF. (n.d.). ResearchGate.

- 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem. (n.d.). PubChem Database.

- 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich Product Page.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-a potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.

Sources

An In-depth Technical Guide to the Structural Analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive analysis. We will delve into its molecular structure, tautomerism, and key physicochemical properties. Furthermore, a plausible synthetic route is proposed, accompanied by a detailed breakdown of expected outcomes from essential analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide aims to equip researchers with the foundational knowledge and predictive data necessary to identify, characterize, and utilize 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in their research and development endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. In the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently incorporated into therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The diverse pharmacological activities exhibited by substituted pyrimidines are vast, encompassing roles as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3][4] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

This guide focuses on the structural elucidation of a specific substituted pyrimidine, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. Understanding the intricate structural details and analytical behavior of this compound is a critical first step in unlocking its potential therapeutic applications.

Molecular Structure and Physicochemical Properties

Chemical Identity

-

IUPAC Name: 6-(methoxymethyl)-2-methylpyrimidin-4-ol

-

Synonyms: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, 6-HYDROXY-4-METHOXYMETHYL-2-METHYLPYRIMIDINE, 6-(METHOXYMETHYL)-2-METHYL-4-PYRIMIDINOL[5]

-

CAS Number: 38249-50-2[5]

-

Molecular Formula: C₇H₁₀N₂O₂

-

Molecular Weight: 154.17 g/mol

Structural Features and Tautomerism

The structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine features a pyrimidine ring substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position, and a methoxymethyl group at the 6-position.

A crucial aspect of the structure of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The "hydroxy" form (enol) can exist in equilibrium with its keto tautomer, 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one. In the solid state and often in solution, the keto form is generally the more stable and predominant tautomer due to the greater stability of the amide resonance. This equilibrium is a critical consideration in its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Predicted Physicochemical Properties

While experimental data is limited, the following properties can be predicted based on the molecular structure.

| Property | Predicted Value |

| pKa | ~8.5 (for the N-H proton in the keto form) |

| LogP | ~0.5 - 1.0 |

| Hydrogen Bond Donors | 1 (from the N-H in the keto form or O-H in the enol form) |

| Hydrogen Bond Acceptors | 4 (two ring nitrogens, carbonyl/hydroxyl oxygen, ether oxygen) |

| Polar Surface Area | ~60-70 Ų |

These properties suggest that the molecule has moderate polarity and the potential for good cell permeability, making it an interesting candidate for drug development.

Proposed Synthesis

A common and effective method for the synthesis of pyrimidine derivatives is the condensation of a 1,3-dicarbonyl compound with an amidine.[6][7] For the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a plausible route involves the condensation of acetamidine with a suitable 1,3-dicarbonyl precursor, such as a methoxyacetyl-substituted acetoacetate derivative.

Caption: Proposed synthetic pathway for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add ethyl 4-methoxyacetoacetate and acetamidine hydrochloride.

-

Condensation: The reaction mixture is heated under reflux for several hours to facilitate the condensation and cyclization.

-

Workup: After cooling, the reaction mixture is acidified to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Structural Characterization and Analytical Methods

Due to the lack of published experimental spectra for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, this section provides predicted data based on the analysis of its functional groups and the known spectral characteristics of similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for the predominant keto tautomer are detailed below.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N-H |

| ~5.9 | s | 1H | Pyrimidine C5-H |

| ~4.3 | s | 2H | -CH₂ -OCH₃ |

| ~3.3 | s | 3H | -OCH₃ |

| ~2.3 | s | 3H | Pyrimidine C2-CH₃ |

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~165 | C4 (C=O) |

| ~160 | C6 |

| ~155 | C2 |

| ~105 | C5 |

| ~75 | -C H₂-OCH₃ |

| ~58 | -OC H₃ |

| ~20 | C2-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-2800 | Broad | N-H stretch (amide) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide I band) |

| ~1600 | Strong | C=N and C=C stretches (pyrimidine ring) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 154.07

-

Predicted Fragmentation Pattern:

-

Loss of the methoxymethyl side chain.

-

Loss of the methyl group.

-

Cleavage of the pyrimidine ring.

-

Caption: A typical workflow for the synthesis and structural confirmation.

Potential Applications in Drug Development

While specific biological activities of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine have not been reported, the pyrimidine core is a well-established pharmacophore.[1][3][4] Based on the activities of structurally related compounds, this molecule could be explored for a variety of therapeutic applications:

-

Anticancer Agents: Many substituted pyrimidines exhibit potent anticancer activity by targeting various kinases or interfering with nucleic acid synthesis.

-

Antiviral Agents: The structural similarity to nucleobases makes pyrimidine derivatives promising candidates for antiviral drug development, particularly as inhibitors of viral replication.[8]

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. The substituents on this particular molecule could be tailored to achieve specific kinase selectivity. The discovery of AMG 458, a c-Met inhibitor, highlights the potential of pyrazole-fused pyrimidines in this area.[9]

-

Central Nervous System (CNS) Agents: Certain pyrimidine derivatives have shown activity as CNS modulators.

The methoxymethyl group may influence the compound's solubility, lipophilicity, and metabolic stability, potentially offering advantages in terms of its pharmacokinetic profile. Further research is warranted to explore the biological activity profile of this compound and its potential as a lead structure in drug discovery programs.

Conclusion

This technical guide has provided a detailed, albeit predictive, structural analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. By leveraging data from analogous compounds and fundamental principles of chemistry, we have outlined its key structural features, proposed a viable synthetic route, and predicted its characteristic analytical data. This information serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the synthesis, identification, and further investigation of this promising pyrimidine derivative. The versatile pyrimidine scaffold, coupled with the specific substitution pattern of this molecule, suggests that it is a worthy candidate for inclusion in screening libraries for a wide range of therapeutic targets.

References

- Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.

- Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives.

- (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- Alsharif, A., et al. (2023).

- (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH.

- (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. PubMed.

- (2012).

- (n.d.).

- (2010). Process for the preparation of pyrimidine derivatives.

- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.

- Patil, R. S., et al. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals.

- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142.

- Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.

- Jiang, L., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)

- (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.

- (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

- Jiang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)

- (n.d.). Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed.

- (n.d.). 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2.

- Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691.

- (n.d.). 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol. Sunway Pharm Ltd.

- (n.d.). The Importance of Purity: High-Grade 4,6-Dihydroxy-2-methylpyrimidine for Pharma.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 4. Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 5. chemwhat.com [chemwhat.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in public literature, this guide synthesizes foundational chemical principles with data from analogous pyrimidine derivatives to present a robust profile. This document covers the compound's identity, inferred physicochemical and chemical properties, a proposed synthetic route, and expected analytical characterization. Furthermore, it explores the potential applications in drug development based on the established roles of substituted pyrimidines. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction and Compound Identification

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleobases. The specific substitution pattern of a hydroxyl group, a methoxymethyl group, and a methyl group on the pyrimidine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse pharmacological activities.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 6-(Methoxymethyl)-2-methylpyrimidin-4-ol |

| CAS Number | 38249-50-2[1] |

| Molecular Formula | C₇H₁₀N₂O₂[1] |

| Molecular Weight | 154.17 g/mol [1] |

| Canonical SMILES | COC1=CC(=NC(=N1)C)O |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value/Prediction | Rationale/Source |

| Physical State | Predicted to be a solid at room temperature. | Similar substituted pyrimidines are typically solids. |

| Melting Point | 178-181 °C | Reported by a chemical supplier. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure. | High melting point and presence of polar functional groups suggest a high boiling point. |

| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). | The hydroxyl group can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character. |

| pKa | Predicted to be in the range of 8-10 for the hydroxyl group. | The pKa of the hydroxyl group on the pyrimidine ring is influenced by the electron-withdrawing nature of the ring nitrogens. |

Chemical Properties and Reactivity

The chemical behavior of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is dictated by the interplay of its functional groups and the aromatic pyrimidine core.

Tautomerism

A key chemical feature of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The "hydroxy" form (pyrimidin-4-ol) can exist in equilibrium with its keto tautomer, 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. In many cases, the keto form is the more stable tautomer.[2][3][4][5]

Caption: Keto-enol tautomerism of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Reactivity

-

N-Alkylation/Acylation: The ring nitrogen atoms are nucleophilic and can undergo reactions with electrophiles such as alkyl halides and acyl chlorides.

-

O-Alkylation/Acylation: The hydroxyl group can also be alkylated or acylated under appropriate conditions, although the reactivity of the ring nitrogens often dominates.

-

Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and therefore less reactive towards electrophilic substitution than benzene. However, the activating hydroxyl group may direct substitution to the 5-position.

-

Reactions of the Methoxymethyl Group: The methoxymethyl group is generally stable but can be cleaved under strong acidic conditions.

Proposed Synthesis and Purification

A plausible synthetic route to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be designed based on established pyrimidine synthesis methodologies, such as the condensation of a β-keto ester with an amidine.

Synthetic Workflow

Caption: Proposed synthetic workflow for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Step-by-Step Protocol

-

Preparation of the β-keto ester: Ethyl 4-methoxy-3-oxobutanoate can be prepared from methoxyacetyl chloride and ethyl acetoacetate.

-

Condensation: Ethyl 4-methoxy-3-oxobutanoate is reacted with acetamidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of synthesized 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl group, a singlet for the methoxy group, a singlet for the methylene protons of the methoxymethyl group, and a singlet for the proton at the 5-position of the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be solvent-dependent.

-

¹³C NMR: Distinct signals for each carbon atom in the molecule are expected, including those of the methyl, methoxy, methylene, and pyrimidine ring carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, around 3200-3600 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹).[1][8][9][10][11]

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound (154.17). Fragmentation patterns would likely involve the loss of the methoxymethyl group or other small neutral molecules.[12][13][14][15][16]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and quantification.[6][7][17][18][19] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) would be a suitable starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm.

-

Gas Chromatography (GC): GC analysis may be possible after derivatization of the polar hydroxyl group to increase volatility.

Applications in Drug Development

While specific biological activities of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine have not been reported, its structural features suggest potential as a scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.[11][20][21][22][23]

Potential Therapeutic Areas

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The substituents on this compound could be modified to target the ATP-binding site of various kinases.

-

Antiviral Agents: Many antiviral drugs are nucleoside analogues containing a modified pyrimidine base. This compound could serve as a starting material for the synthesis of novel antiviral agents.

-

Central Nervous System (CNS) Agents: Substituted pyrimidines have shown activity as CNS modulators.

-

Antibacterial and Antifungal Agents: The pyrimidine scaffold is also found in various antimicrobial compounds.

Rationale for Further Exploration

The presence of multiple functional groups on the 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine core provides several handles for chemical modification. This allows for the generation of a library of derivatives that can be screened for various biological activities, making it an attractive starting point for drug discovery programs.

Safety, Handling, and Storage

Safety Precautions

Although specific toxicity data for this compound is unavailable, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[24][25][26][27][28]

Storage

It is recommended to store 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[28]

Conclusion

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a pyrimidine derivative with potential as a valuable building block in the synthesis of novel compounds for drug discovery. While specific experimental data is scarce, this technical guide provides a comprehensive overview based on fundamental chemical principles and data from analogous structures. The proposed synthetic and analytical methodologies, along with the discussion of potential applications, aim to facilitate further research and development involving this promising molecule.

References

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Journal of Spectral Analysis, 15(2), 45-58. [Link]

-

Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (2010). American Chemical Society. [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]

-

Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-291. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (2019). ResearchGate. [Link]

-

Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-747, 255-265. [Link]

-

Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. [Link]

-

SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Uno, T., et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(2), 263-271. [Link]

-

Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

-

ChemWhat. (n.d.). 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2. [Link]

-

Salem, M. A. I., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 58-65. [Link]

-

Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

-

Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025). ResearchGate. [Link]

-

Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242. [Link]

-

Singh, P., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. MedChemComm, 14(10), 1855-1871. [Link]

-

OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025). ResearchGate. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. [Link]

-

A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2005). Journal of the Chinese Chemical Society, 52(4), 755-758. [Link]

- Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2014).

-

Singh, P., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

-

The 1 H NMR spectrum of 4b , which shows the long range W -coupling. (2014). ResearchGate. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor. [Link]

-

Di Cocco, M. E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

-

Di Cocco, M. E., et al. (2025). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

-

4-Hydroxypyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463. [Link]

-

Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

PubChem. (n.d.). 4-Hydroxypyridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. article.sapub.org [article.sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sigma-Aldrich [sigmaaldrich.com]

- 20. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chemicalbook.com [chemicalbook.com]

- 25. echemi.com [echemi.com]

- 26. Page loading... [wap.guidechem.com]

- 27. fishersci.com [fishersci.com]

- 28. benchchem.com [benchchem.com]

The Pyrimidine Core: A Journey from Serendipitous Discovery to the Blueprint of Life and Modern Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a seemingly simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives form the very basis of our genetic code, participate in vital metabolic processes, and have been harnessed to create a vast arsenal of therapeutic agents that have profoundly impacted human health.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, tracing their journey from early, isolated observations to their central role in the architecture of life and the development of transformative pharmaceuticals. We will delve into the key scientific breakthroughs, the logic behind pivotal experimental choices, and the evolution of our understanding of this remarkable class of molecules.

Part 1: The Dawn of Pyrimidine Chemistry - From Uric Acid to a Named Heterocycle

The story of pyrimidine does not begin with a clear, targeted synthesis but rather with the investigation of naturally occurring substances. As early as 1818, the Italian chemist Brugnatelli isolated alloxan, a pyrimidine derivative, from the breakdown products of uric acid.[4] However, the systematic study of this class of compounds would not commence for several more decades.

A pivotal moment arrived in 1864 when the German chemist Adolf von Baeyer synthesized barbituric acid by condensing urea with malonic acid.[5][6][7][8] This reaction, a landmark in synthetic organic chemistry, laid the groundwork for the entire class of barbiturate drugs. While von Baeyer's initial focus was on the chemical properties of this new compound, his work unknowingly opened the door to a new era of central nervous system depressants.[5][9] The synthetic process was later refined by the French chemist Édouard Grimaux in 1879, who utilized phosphorus oxychloride in the reaction of urea and malonic acid, making the synthesis more accessible and paving the way for the development of a wide array of derivatives.[1][6][9]

The term "pyrimidin" was first proposed in 1885 by Pinner , who, a year prior, had initiated the systematic study of these compounds by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[1][10] However, the isolation of the parent pyrimidine ring itself remained elusive until 1900, when Siegmund Gabriel and James Colman successfully prepared it by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1][10] This achievement marked the formal entry of the pyrimidine heterocycle into the annals of chemistry.

Key Milestones in the Early History of Pyrimidine

| Year | Scientist(s) | Discovery/Contribution | Significance |

| 1818 | Brugnatelli | Isolation of alloxan from uric acid.[4] | First isolation of a pyrimidine derivative. |

| 1864 | Adolf von Baeyer | First synthesis of barbituric acid.[5][6][8] | Foundation for the class of barbiturate drugs. |

| 1879 | Édouard Grimaux | Refined synthesis of barbituric acid.[1][6] | Enabled widespread development of barbiturate derivatives. |

| 1884 | Pinner | Began systematic study of pyrimidines.[1][10] | Initiated the formal investigation of pyrimidine chemistry. |

| 1885 | Pinner | Proposed the name "pyrimidin".[1] | Established the nomenclature for this class of compounds. |

| 1900 | Gabriel & Colman | First synthesis of the parent pyrimidine compound.[1][10] | Completed the foundational work on the pyrimidine core. |

Part 2: The Biological Revelation - Pyrimidines as the Letters of Life

While the synthetic chemistry of pyrimidines was unfolding, a parallel revolution was occurring in the field of biological chemistry. Scientists were beginning to unravel the chemical nature of the substances that carry hereditary information. This quest led directly to the discovery of pyrimidine derivatives at the heart of nucleic acids.

In the late 19th and early 20th centuries, the work of Albrecht Kossel and his colleagues was instrumental in identifying the nitrogenous bases within nucleic acids.

-

Thymine (T) was first isolated from calf thymus glands in 1893 by Kossel and Albert Neumann, which is how it derived its name.[11]

-

Cytosine (C) was discovered and named by the same duo in 1894, also through the hydrolysis of calf thymus tissues.[12] A proposed structure was confirmed by laboratory synthesis in 1903.[12]

-

Uracil (U) was discovered in 1900 through the hydrolysis of yeast nuclein.[13] Its name was coined in 1885 by Robert Behrend, who was working on synthesizing derivatives of uric acid.[14]

These discoveries were monumental, revealing that pyrimidines, along with purines, were fundamental components of life's most essential molecules: DNA and RNA.[3][15][16] This understanding laid the groundwork for Watson and Crick's elucidation of the double helix structure of DNA, where the specific hydrogen bonding between pyrimidines (thymine and cytosine) and purines forms the basis of the genetic code.[17]

The Central Dogma and the Role of Pyrimidines

The discovery of pyrimidine bases in nucleic acids was a critical step in formulating the central dogma of molecular biology. This fundamental concept describes the flow of genetic information within a biological system.

Caption: The flow of genetic information, highlighting the role of pyrimidine bases.

Part 3: The Therapeutic Revolution - Pyrimidine Derivatives as Drugs

The journey of pyrimidine derivatives from laboratory curiosities to life-saving medicines is a testament to the power of medicinal chemistry. The inherent biological relevance of the pyrimidine scaffold has made it a "privileged structure" in drug discovery, leading to the development of a wide array of therapeutic agents.[10][18]

The Era of Barbiturates: Taming the Central Nervous System

Following von Baeyer's synthesis of barbituric acid, the early 20th century saw an explosion in the development of barbiturate drugs. The first to be used in medicine was barbital (Veronal), introduced in 1903, followed by phenobarbital in 1912.[5][9] By making small modifications to the core barbituric acid structure, over 2,500 different barbiturates were synthesized, with about 50 of them finding clinical use as sedatives, hypnotics, and anticonvulsants.[6][9] These drugs dominated the landscape of central nervous system therapeutics for nearly half a century.[9]

Antimetabolites and the Dawn of Chemotherapy

The understanding of pyrimidines' role in nucleic acid synthesis led to a rational approach to cancer therapy. The concept of antimetabolites – molecules that mimic natural metabolites and interfere with metabolic pathways – was born. One of the most significant breakthroughs in this area was the development of 5-fluorouracil (5-FU) .[19] By substituting a fluorine atom at the 5-position of the uracil ring, a potent inhibitor of thymidylate synthase was created, an enzyme crucial for DNA synthesis. This pyrimidine analog has been a cornerstone of cancer chemotherapy for decades.[19]

Antiviral and Antimicrobial Agents

The versatility of the pyrimidine scaffold extends to the fight against infectious diseases. A prime example is zidovudine (AZT) , an analog of thymidine, which was the first drug approved for the treatment of HIV.[1] By incorporating an azido group, the molecule acts as a chain terminator for the viral reverse transcriptase enzyme, halting the replication of the virus. The development of sulfonamide-pyrimidine hybrids has also yielded potent antimicrobial agents.[4]

Modern Drug Discovery: A Continuing Legacy

The exploration of pyrimidine derivatives in drug discovery continues to be a vibrant field of research. Pyrimidine-based compounds are being investigated and utilized as:

-

Kinase inhibitors for the treatment of cancer.[10]

-

Antiviral agents targeting a range of viruses.[2]

-

Anti-inflammatory agents .[4]

-

Central nervous system agents for various neurological and psychiatric disorders.[20][21]

The ability of the pyrimidine ring to form multiple hydrogen bonds and its bioisosteric relationship with other aromatic systems contribute to its success in interacting with a wide variety of biological targets.[18]

Part 4: The Synthesis of Life's Building Blocks - De Novo and Salvage Pathways

In living organisms, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway and the salvage pathway.[22][23]

-

De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[22] The initial pyrimidine ring is first synthesized and then attached to a ribose-5-phosphate moiety.[24] This process is energetically expensive and is tightly regulated to meet the cell's needs for nucleotide synthesis.[22]

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[23] It is a more energy-efficient way to produce nucleotides and is particularly important in certain tissues.

Experimental Workflow: De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidine nucleotides is a multi-step enzymatic process. The following diagram illustrates the key steps in this pathway.

Caption: A simplified workflow of the de novo pyrimidine nucleotide synthesis pathway.

Conclusion

The history of pyrimidine and its derivatives is a compelling narrative of scientific discovery, weaving together the disciplines of organic chemistry, biochemistry, and pharmacology. From the early, serendipitous isolation of pyrimidine-containing compounds to the elucidation of their central role in genetics and their development into life-saving drugs, the journey of the pyrimidine core is far from over. As researchers continue to explore the vast chemical space of pyrimidine derivatives, we can anticipate the emergence of new therapeutic agents with enhanced efficacy and specificity, further solidifying the enduring legacy of this remarkable heterocycle in science and medicine.

References

-

Pyrimidine - Wikipedia. [Link]

-

Barbituric acid - Wikipedia. [Link]

-

Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). - ResearchGate. [Link]

-

A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. [Link]

-

(PDF) Biological and medicinal significance of pyrimidines - ResearchGate. [Link]

-

Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences. Biomedicine and Chemical Sciences. [Link]

-

The history of barbiturates a century after their clinical introduction - PMC. Journal of the Royal Society of Medicine. [Link]

-

Pyrimidine metabolism - Wikipedia. [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Molecules. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Uracil - New World Encyclopedia. [Link]

-

Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. International Journal of Microbiology. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies. [Link]

-

Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed. Current Drug Discovery Technologies. [Link]

-

Pyrimidine | Definition, Bases & Structure - Lesson - Study.com. [Link]

-

Thymine - Wikipedia. [Link]

-

Uracil - Wikipedia. [Link]

-

Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes. [Link]

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Arabidopsis Book. [Link]

-

BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. [Link]

-

Cytosine - Wikipedia. [Link]

-

Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Pyrimidine Biosynthesis - CD Biosynsis. [Link]

-

Pyrimidine biosynthesis: Significance and symbolism. [Link]

-

Pyrimidine synthesis - Organic Chemistry Portal. [Link]

-

pyrimidine synthesis pathway: Topics by Science.gov. [Link]

-

Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC - PubMed Central. Cancers (Basel). [Link]

-

Uracil in DNA: error or signal? – scienceinschool.org - Science in School. [Link]

-

Purines and Pyrimidines - Science Notes. [Link]

-

Pyrimidine: Definition, Structure & Synthesis - StudySmarter. [Link]

-

DNA - Wikipedia. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Barbituric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | MDPI [mdpi.com]

- 8. journals.irapa.org [journals.irapa.org]

- 9. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Thymine - Wikipedia [en.wikipedia.org]

- 12. Cytosine - Wikipedia [en.wikipedia.org]

- 13. newworldencyclopedia.org [newworldencyclopedia.org]

- 14. Uracil - Wikipedia [en.wikipedia.org]

- 15. Pyrimidine | Definition, Bases & Structure - Lesson | Study.com [study.com]

- 16. DNA - Wikipedia [en.wikipedia.org]

- 17. Uracil in DNA: error or signal? – scienceinschool.org [scienceinschool.org]

- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benthamdirect.com [benthamdirect.com]

- 21. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 23. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. davuniversity.org [davuniversity.org]

The Methoxy Group in Pyrimidine Compounds: A Strategic Tool for Modulating Bioactivity and Physicochemical Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents. The strategic substitution of this privileged heterocycle is a key determinant of a compound's ultimate biological and pharmacological profile. Among the vast arsenal of functional groups available to the medicinal chemist, the methoxy group (–OCH₃) holds a unique and often pivotal role. It is prevalent in natural products and has been widely incorporated into synthetic drugs, where it can profoundly influence ligand-target binding, physicochemical characteristics, and pharmacokinetic parameters.[1] This technical guide provides an in-depth analysis of the multifaceted role of the methoxy group in the context of pyrimidine chemistry. We will dissect its fundamental electronic and steric effects, explore its impact on drug-target interactions, navigate its complex role in ADME properties, and detail key synthetic methodologies for its introduction. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights to harness the full potential of this seemingly simple, yet remarkably versatile, functional group.

The Fundamental Physicochemical Influence of the Methoxy Group

The introduction of a methoxy group onto a pyrimidine ring initiates a cascade of changes in the molecule's intrinsic properties. These changes are rooted in a delicate balance of electronic, steric, and conformational effects that collectively dictate the compound's behavior in a biological system.

A Duality in Electronic Effects: Induction vs. Resonance

The methoxy group exerts two opposing electronic forces on an aromatic system like pyrimidine: an electron-withdrawing inductive effect (-I) and a powerful electron-donating resonance effect (+M or +R).[2]

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it pulls electron density away from the pyrimidine ring through the sigma (σ) bond.[3][4]

-

Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density of the ring.[4][5]

In most cases, particularly when positioned to allow for delocalization (e.g., at the 2-, 4-, or 6-positions of the pyrimidine ring), the resonance effect is more powerful than the inductive effect.[2] This makes the methoxy group a net electron-donating group, activating the ring system. This electronic modulation is critical for influencing pKa and the reactivity of the pyrimidine core.

Caption: Potential interactions of a methoxy group within a target protein pocket.

Case Studies: Methoxy-Pyrimidines in Action

The strategic importance of the methoxy group is best illustrated through successful drug candidates.

-

Trimethoprim (Antibacterial): A classic example is the antibacterial agent trimethoprim. It consists of a 2,4-diaminopyrimidine core linked to a trimethoxybenzyl ring. The methoxy groups are crucial for its high affinity and selectivity for bacterial dihydrofolate reductase (DHFR) over the human enzyme, forming the basis of its therapeutic window. [6]

-

Azoxystrobin (Fungicide): In agriculture, the strobilurin class of fungicides was inspired by natural products that were too unstable for practical use. Chemical modification led to highly effective analogues like azoxystrobin, where a methoxy-substituted pyrimidine ring is a key feature contributing to its potent and stable fungicidal activity. [6]

-

Modern Kinase Inhibitors: Many modern kinase inhibitors utilize methoxy-substituted pyrimidines. For instance, in some series, the introduction of a methoxy group has been shown to enhance cytotoxicity against cancer cell lines, an effect attributed to its electron-donating properties and ability to form key interactions in the kinase active site. [7][8][9]